2-(3-oxocyclohexyl)acetic Acid

概要

説明

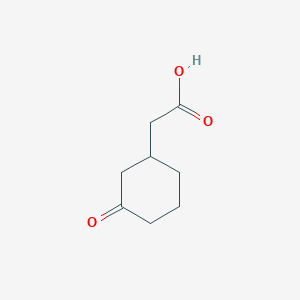

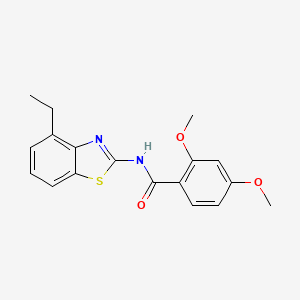

2-(3-oxocyclohexyl)acetic Acid, also known by its IUPAC name (3-oxocyclohexyl)acetic acid, is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-(3-oxocyclohexyl)acetic Acid is 1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-(3-oxocyclohexyl)acetic Acid is a solid compound . It has a molecular weight of 156.18 . The compound is stored at a temperature of 4°C .科学的研究の応用

Enantiomeric Synthesis

2-(3-oxocyclohexyl)acetic acid has been studied for the scalable preparation of its enantiomers, which are synthesized in a pure form using environmentally benign conditions. This synthesis is significant in the field of organic chemistry, especially in the development of chiral molecules, which are crucial in various areas of chemical research (Vamos & Kobayashi, 2008).

Baeyer–Villiger Reaction

The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid involves a bicyclic Criegee intermediate. This reaction demonstrates stereoelectronic control, which is a pivotal concept in understanding reaction mechanisms in organic chemistry (Chandrasekhar & Roy, 1994).

Asymmetric Catalysis

The compound is also studied in the context of asymmetric catalysis. For instance, the reaction of tryptamine and (2-oxocyclohexyl)acetic acid is catalyzed to yield an asymmetric β-carboline, highlighting its potential in stereoselective synthesis (Overvoorde et al., 2015).

Michael Reaction

Research includes the asymmetric Michael reaction of (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione with 1-nitrocyclohexene, producing optically active (2-nitrocyclohexyl)acetic acid. This reaction is essential in the synthesis of biologically active compounds (Takeda et al., 1981).

Decarboxylative Condensation

Decarboxylative condensation involving derivatives of 2-(3-oxocyclohexyl)acetic acid demonstrates the compound's utility in synthetic organic chemistry, particularly in reactions leading to key intermediates for various synthetic pathways (YasudaMichiko, 1975).

Oxidation Catalysis

The compound plays a role in oxidation catalysis studies, for example, in the oxidation of cyclohexene in acetic acid with Cu(II)-Cl catalysts. Understanding these mechanisms is vital for the development of more efficient industrial catalysts (Imamura et al., 1975).

Synthetic Pathways

It is also involved in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, serving as a building block in the synthesis of various alkaloids, showcasing its versatility in creating complex organic structures (Juma et al., 2008).

Cyclodimerization Reactions

The compound undergoes unique cyclodimerization reactions, forming a mixture of isomeric lactone-acids. Such reactions are of interest in the study of molecular transformations and synthesis of novel organic compounds (Nesvadba et al., 2001).

Stereospecific Addition

Studies have also explored stereospecific intramolecular Michael addition to (−)-carvone based on temporary sulfur connection using derivatives of 2-(3-oxocyclohexyl)acetic acid. Such research contributes to the development of stereospecific synthetic methods (Bachi et al., 1998).

Catalytic Oxidation

2-(3-oxocyclohexyl)acetic acid derivatives are used in studies of catalytic oxidation, such as the oxidation of cyclohexanone by dioxygen catalyzed by vanadium-containing heteropolyanions, relevant in the field of green chemistry (Atlamsani et al., 1993).

Ring-Chain Tautomerism

Research on ring-chain tautomerism using (2-oxocyclohexyl)acetic acid has been conducted, which is fundamental in understanding the dynamics of molecular structures in organic chemistry (Langschwager & Hoffmann, 1995).

CO2 Reduction Studies

The compound is also relevant in studies exploring CO2 reduction to acetic acid, highlighting its role in sustainable chemistry and environmental applications (Santos-Carballal et al., 2020).

Nanoparticle Catalysis

It is used in research on TiO2 nanoparticles as a catalyst for the synthesis of hexahydro-2-quinolinecarboxylic acids derivatives, demonstrating the intersection of nanotechnology with organic synthesis (Abdolmohammadi, 2012).

Transition Metal Complex Studies

The amino acid derivative of 2-(3-oxocyclohexyl)acetic acid has been studied for its ability to form complexes with transition metals, which is crucial in the field of coordination chemistry (Ikram et al., 2015).

Safety And Hazards

特性

IUPAC Name |

2-(3-oxocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTWPAUCABOYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxocyclohexyl)acetic Acid | |

CAS RN |

39762-51-1 | |

| Record name | 2-(3-oxocyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)

![N-[6-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2678048.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2678053.png)

![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2678054.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2678057.png)

![Tert-butyl 3-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2678058.png)